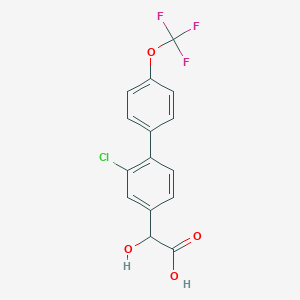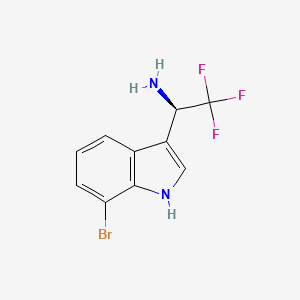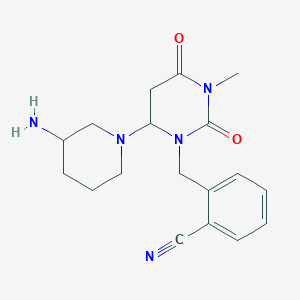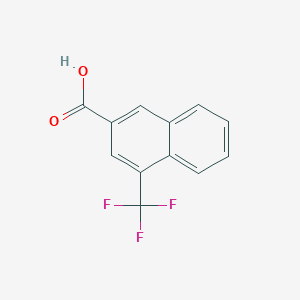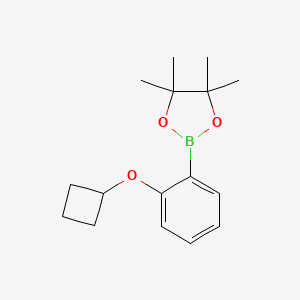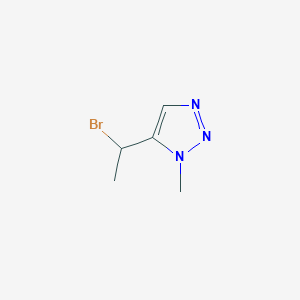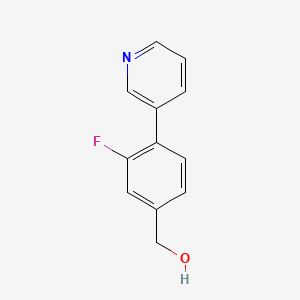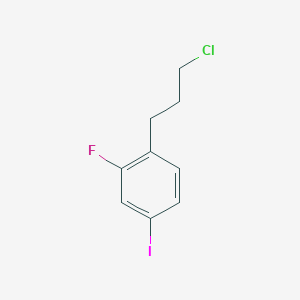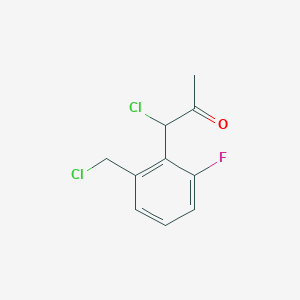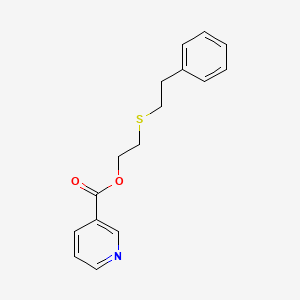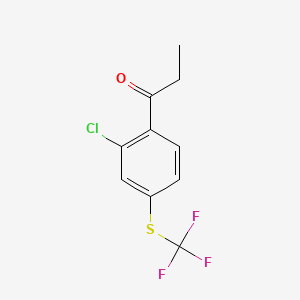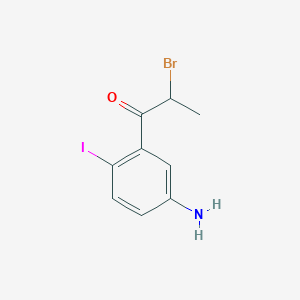![molecular formula C8H10BClN2O2 B14051267 (2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride](/img/structure/B14051267.png)
(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride is a boronic acid derivative that contains a benzimidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride typically involves the formation of the benzimidazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of an o-phenylenediamine derivative with a carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring. The boronic acid group can then be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of more cost-effective catalysts and reagents.
化学反应分析
Types of Reactions
(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride can undergo a variety of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The benzimidazole ring can be reduced under certain conditions to form the corresponding amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the benzimidazole ring.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura cross-coupling reactions
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Amines.
Substitution: Biaryl or vinyl-aryl compounds.
科学研究应用
(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts
作用机制
The mechanism of action of (2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby interfering with biological pathways involved in disease progression. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can be exploited in drug design to target specific proteins .
相似化合物的比较
Similar Compounds
- 1H-Benzimidazole-5-boronic acid
- 1H-Benzimidazole-6-boronic acid
- 2-Methyl-1H-indazole-6-boronic acid
Uniqueness
(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride is unique due to the presence of both the benzimidazole ring and the boronic acid group. This combination allows it to participate in a wide range of chemical reactions and interact with biological molecules in ways that similar compounds may not. Its versatility makes it a valuable compound for research and industrial applications .
属性
分子式 |
C8H10BClN2O2 |
|---|---|
分子量 |
212.44 g/mol |
IUPAC 名称 |
(2-methyl-3H-benzimidazol-5-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C8H9BN2O2.ClH/c1-5-10-7-3-2-6(9(12)13)4-8(7)11-5;/h2-4,12-13H,1H3,(H,10,11);1H |
InChI 键 |
SSJZPJCVQGQBEI-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C=C1)N=C(N2)C)(O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


